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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzaldehyde

Cat. No.: B011629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2-Methyl-6-
nitrobenzaldehyde and 2-nitrobenzaldehyde. The discussion is grounded in fundamental

principles of organic chemistry, focusing on the electronic and steric effects imparted by their

respective substituents. While direct comparative kinetic studies are not extensively available in

published literature, this guide extrapolates expected reactivity based on the known influence

of nitro and methyl groups on the benzaldehyde scaffold. The information presented is intended

to aid researchers in experimental design, reaction optimization, and the synthesis of novel

chemical entities.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-6-nitrobenzaldehyde and 2-

nitrobenzaldehyde is presented in Table 1. These properties are crucial for understanding the

behavior of these compounds in various reaction conditions.
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Property
2-Methyl-6-
nitrobenzaldehyde

2-nitrobenzaldehyde

Molecular Formula C₈H₇NO₃ C₇H₅NO₃

Molecular Weight 165.15 g/mol 151.12 g/mol

Appearance -
Pale yellow crystalline

powder[1]

Melting Point - 42-44 °C[2]

Boiling Point - 153 °C at 23 mm Hg[2]

Solubility -

Slightly soluble in water;

soluble in ethanol, ether, and

benzene[2][3]

Data for 2-Methyl-6-nitrobenzaldehyde is not readily available in comprehensive public

databases, highlighting a gap in the chemical literature.

Comparative Reactivity Analysis
The reactivity of the aldehyde functional group in both molecules is significantly influenced by

the substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing

group, which deactivates the benzene ring towards electrophilic substitution but activates the

aldehyde group towards nucleophilic attack.

Electronic Effects:

Both 2-nitrobenzaldehyde and 2-Methyl-6-nitrobenzaldehyde possess a nitro group in the

ortho position. This group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing

electron density from the carbonyl carbon and making it more electrophilic and thus more

susceptible to nucleophilic attack compared to benzaldehyde itself.

In 2-Methyl-6-nitrobenzaldehyde, the additional methyl group (-CH₃) at the 6-position

introduces a counteracting electronic effect. The methyl group is weakly electron-donating (+I

effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to 2-

nitrobenzaldehyde.
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Steric Effects:

The most significant difference in the reactivity of these two compounds is expected to arise

from steric hindrance. In 2-Methyl-6-nitrobenzaldehyde, the aldehyde group is flanked by two

ortho substituents (a methyl group and a nitro group). This steric crowding can impede the

approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates

compared to 2-nitrobenzaldehyde, which has only one ortho substituent. This "ortho effect" can

significantly influence the feasibility and outcome of reactions.[4]

Key Reactions: A Comparative Overview
1. Nucleophilic Addition Reactions:

This is a fundamental reaction class for aldehydes. Due to the factors discussed above, it is

anticipated that:

2-nitrobenzaldehyde will generally exhibit higher reactivity towards nucleophiles than 2-
Methyl-6-nitrobenzaldehyde due to a more electrophilic carbonyl carbon and less steric

hindrance.

2-Methyl-6-nitrobenzaldehyde will likely react slower due to the steric hindrance from the

adjacent methyl and nitro groups, which shield the carbonyl carbon from attack.

2. Knoevenagel Condensation:

This condensation reaction involves the reaction of an aldehyde with an active methylene

compound. The reaction is typically base-catalyzed and is sensitive to both electronic and

steric factors.

2-nitrobenzaldehyde is expected to undergo Knoevenagel condensation more readily. The

electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, facilitating the

initial nucleophilic attack.

2-Methyl-6-nitrobenzaldehyde, due to significant steric hindrance around the aldehyde

group, is expected to show a much lower reaction rate or may require more forcing

conditions to achieve comparable yields.
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3. Cannizzaro Reaction:

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable

aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.

[5] Both 2-nitrobenzaldehyde and 2-Methyl-6-nitrobenzaldehyde lack α-hydrogens and are

therefore candidates for this reaction.

2-nitrobenzaldehyde is known to undergo the Cannizzaro reaction.

The severe steric hindrance in 2-Methyl-6-nitrobenzaldehyde may hinder the formation of

the necessary tetrahedral intermediate, potentially slowing down or inhibiting the Cannizzaro

reaction.

4. Baeyer-Drewson Indigo Synthesis:

This is a classic reaction where 2-nitrobenzaldehyde condenses with acetone in a basic

solution to form indigo.[2]

The success of this reaction with 2-nitrobenzaldehyde is well-documented.

It is unlikely that 2-Methyl-6-nitrobenzaldehyde would be a suitable substrate for a similar

synthesis of a substituted indigo derivative under standard conditions due to the steric

hindrance around the aldehyde group, which would impede the initial aldol condensation with

the enolate of acetone.

Experimental Protocols
Below are representative experimental protocols for reactions involving 2-nitrobenzaldehyde.

These can serve as a starting point for designing experiments with 2-Methyl-6-
nitrobenzaldehyde, likely with modifications to account for its potentially lower reactivity (e.g.,

longer reaction times, higher temperatures, or use of more active catalysts).

Protocol 1: Knoevenagel Condensation of 2-
nitrobenzaldehyde with Malononitrile
Objective: To synthesize 2-(2-nitrobenzylidene)malononitrile.
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Materials:

2-nitrobenzaldehyde

Malononitrile

Ethanol

Piperidine (catalyst)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Procedure:

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0

mmol) in ethanol (10 mL).

Add a catalytic amount of piperidine (2-3 drops) to the solution.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer

Chromatography (TLC).

Upon completion, the product will precipitate out of the solution.

Collect the solid product by vacuum filtration.

Wash the product with cold ethanol to remove any unreacted starting materials.

Dry the product in a vacuum oven.

Characterize the product by melting point and spectroscopic methods (e.g., IR, NMR).

For 2-Methyl-6-nitrobenzaldehyde, a similar procedure could be attempted, but it may require

heating the reaction mixture to reflux and a longer reaction time to achieve a reasonable yield.
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Protocol 2: Baeyer-Drewson Indigo Synthesis from 2-
nitrobenzaldehyde
Objective: To synthesize indigo dye.

Materials:

2-nitrobenzaldehyde

Acetone

Deionized water

2 M Sodium hydroxide solution

Beaker

Magnetic stirrer

Procedure:

In a 100 mL beaker, dissolve 2-nitrobenzaldehyde (1.0 g, 6.6 mmol) in acetone (20 mL).[6]

Add deionized water (35 mL) to the solution and stir vigorously.[6]

Slowly add 2 M sodium hydroxide solution (5 mL) dropwise to the stirring mixture. The

solution will turn a deep color, and a precipitate will begin to form.[6]

Continue stirring for 10-15 minutes.

Collect the solid product by vacuum filtration.

Wash the precipitate with deionized water until the washings are colorless, followed by a

wash with ethanol (20 mL).[6]

Dry the solid product.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://books.rsc.org/books/edited-volume/36/chapter/39088/4-2-2-10-Synthesis-of-Indigo-and-Dyeing-Process
https://books.rsc.org/books/edited-volume/36/chapter/39088/4-2-2-10-Synthesis-of-Indigo-and-Dyeing-Process
https://books.rsc.org/books/edited-volume/36/chapter/39088/4-2-2-10-Synthesis-of-Indigo-and-Dyeing-Process
https://books.rsc.org/books/edited-volume/36/chapter/39088/4-2-2-10-Synthesis-of-Indigo-and-Dyeing-Process
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate a key reaction mechanism and a general experimental

workflow relevant to the chemistry of these aldehydes.

Figure 1: Generalized Nucleophilic Addition Pathway
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Caption: Generalized mechanism of nucleophilic addition.
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Figure 2: General Experimental Workflow for Condensation Reactions
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Caption: A typical workflow for condensation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b011629?utm_src=pdf-custom-synthesis
http://article.sapub.org/10.5923.j.chemistry.20160601.04.html
https://en.wikipedia.org/wiki/Baeyer%E2%80%93Drewsen_indigo_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511422/
https://www.benchchem.com/product/b011629
https://en.wikipedia.org/wiki/Cannizzaro_reaction
https://books.rsc.org/books/edited-volume/36/chapter/39088/4-2-2-10-Synthesis-of-Indigo-and-Dyeing-Process
https://www.benchchem.com/product/b011629#comparative-analysis-of-2-methyl-6-nitrobenzaldehyde-and-2-nitrobenzaldehyde-reactivity
https://www.benchchem.com/product/b011629#comparative-analysis-of-2-methyl-6-nitrobenzaldehyde-and-2-nitrobenzaldehyde-reactivity
https://www.benchchem.com/product/b011629#comparative-analysis-of-2-methyl-6-nitrobenzaldehyde-and-2-nitrobenzaldehyde-reactivity
https://www.benchchem.com/product/b011629#comparative-analysis-of-2-methyl-6-nitrobenzaldehyde-and-2-nitrobenzaldehyde-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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